molecular formula C4H10ClO4P B2960215 2-(2-Chloroethoxy)ethylphosphonic acid CAS No. 69404-51-9

2-(2-Chloroethoxy)ethylphosphonic acid

Cat. No.: B2960215
CAS No.: 69404-51-9
M. Wt: 188.54
InChI Key: CYHFEXYPIFCIFR-UHFFFAOYSA-N
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Scientific Research Applications

2-(2-Chloroethoxy)ethylphosphonic acid is used in several scientific research applications, including:

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes require further investigation.

Biochemical Pathways

The biochemical pathways affected by 2-(2-Chloroethoxy)ethylphosphonic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include temperature, pH, and the presence of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloroethoxy)ethylphosphonic acid can be synthesized through the reaction of 2-chloroethanol with phosphorus trichloride, followed by hydrolysis. The reaction typically involves the following steps:

    Reaction of 2-chloroethanol with phosphorus trichloride: This step produces 2-chloroethylphosphonic dichloride.

    Hydrolysis of 2-chloroethylphosphonic dichloride: This step yields this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)ethylphosphonic acid undergoes various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce phosphonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Hydrolysis conditions: Hydrolysis is typically carried out under acidic or basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to release ethylene in a controlled manner, making it valuable for studying ethylene-mediated processes in plants. Its structural similarity to other phosphonic acids allows for comparative studies to understand the specific effects of different substituents on biological activity .

Properties

IUPAC Name

2-(2-chloroethoxy)ethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClO4P/c5-1-2-9-3-4-10(6,7)8/h1-4H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHFEXYPIFCIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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